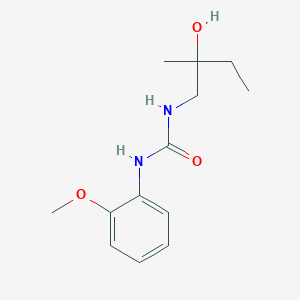![molecular formula C17H16N2O7 B14915710 Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)
Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate is an organic compound with a complex structure that includes methoxy groups, a nitrobenzoyl group, and an amino benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate typically involves multiple steps. One common route starts with the nitration of methyl 4,5-dimethoxybenzoate to form methyl 4,5-dimethoxy-2-nitrobenzoate. This intermediate is then subjected to a reduction reaction to yield methyl 4,5-dimethoxy-2-aminobenzoate. Finally, the amino group is acylated with 4-nitrobenzoyl chloride to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Methyl 4,5-dimethoxy-2-[(4-aminobenzoyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4,5-Dimethoxy-2-[(4-nitrobenzoyl)amino]benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrobenzoyl group can participate in redox reactions, while the methoxy groups may influence the compound’s solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4,5-dimethoxy-2-nitrobenzoate
- Methyl 4,5-dimethoxy-2-aminobenzoate
- 4,5-Dimethoxy-2-nitrobenzoic acid
Uniqueness
Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate is unique due to the presence of both nitro and amino groups, which allow it to participate in a wide range of chemical reactions. Its structural complexity also makes it a valuable intermediate in the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C17H16N2O7 |
|---|---|
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16N2O7/c1-24-14-8-12(17(21)26-3)13(9-15(14)25-2)18-16(20)10-4-6-11(7-5-10)19(22)23/h4-9H,1-3H3,(H,18,20) |
Clave InChI |
DCMPATFEQUAXMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)



![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(1-oxidopiperidin-1-ium-1-yl)piperidine-1-carboxylate](/img/structure/B14915654.png)





![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)


